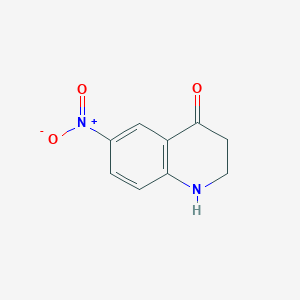

6-Nitro-2,3-dihydroquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Nitro-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.174. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Nitro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound recognized for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2 and a molecular weight of approximately 176.17 g/mol. It features a fused bicyclic structure characterized by a quinoline framework with a nitro group at the 6-position and a carbonyl group at the 4-position. The compound exhibits a melting point in the range of 125–126 °C, which is indicative of its stability under standard conditions.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation in certain cancer cell lines. Its mechanism of action appears to involve interaction with specific cellular targets that regulate cell cycle progression and apoptosis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, indicating potential therapeutic applications in diseases where these enzymes are dysregulated .

Research indicates that the mechanism of action for this compound may involve:

- Binding Affinity : Studies have shown that this compound interacts with biological targets such as enzymes and receptors, which may lead to alterations in their activity and subsequent biological effects.

- Cell Viability Assays : Experimental evaluations using various cell lines have quantitatively assessed the compound's effects on cell viability, revealing dose-dependent responses that support its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activity profile of this compound against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Contains a quinazoline structure | Antimicrobial and anticancer | More potent against certain cancer types |

| 6-Nitroquinoline | Nitro group at position 6 | Antimicrobial | Lacks the fused bicyclic structure |

| 4-Hydroxyquinoline | Hydroxy group instead of nitro | Antimycobacterial | Different functional group affecting activity |

| 7-Nitroindole | Indole structure with nitro group | Neuroprotective | Different ring structure affecting properties |

This table illustrates how the unique combination of bicyclic structure and specific functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve multi-step reactions starting from readily available precursors. Key reactions include:

- Mannich Reaction : A common approach involves the condensation of amines with aldehydes and ketones to form the desired dihydroquinolinone structure.

- Cyclization Reactions : Subsequent cyclization steps are employed to establish the bicyclic framework characteristic of this compound .

Case Studies

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including those resistant to conventional therapies. The IC50 values obtained from these studies indicate promising potency that warrants further investigation in vivo .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Nitro-2,3-dihydroquinolin-4(1H)-one has garnered attention for its diverse biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study found that modifications at the 4-position enhanced antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 5 | Staphylococcus aureus |

| B | 8 | Escherichia coli |

| C | 12 | Pseudomonas aeruginosa |

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth. A specific derivative demonstrated an IC50 value of 0.046 µM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 (Breast) | 0.046 |

| E | HeLa (Cervical) | 0.12 |

| F | A549 (Lung) | 0.09 |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is relevant in treating neurological disorders .

Platelet Aggregation Inhibition

Research by Iyobe et al. (2001) demonstrated that derivatives of this compound can selectively inhibit platelet aggregation, suggesting potential applications in developing new antithrombotic agents .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form 6-amino-2,3-dihydroquinolin-4(1H)-one, a key intermediate for further functionalization.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 3 h | 6-Amino-2,3-dihydroquinolin-4(1H)-one | 94% | |

| SnCl₂·2H₂O | Ethanol, reflux, 3 h | 6-Amino-2,3-dihydroquinolin-4(1H)-one | 89% |

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

-

Stannous chloride reduction follows an acidic pathway where Sn²⁺ acts as the electron donor.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in electrophilic substitutions, primarily at the 5- and 7-positions.

Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1.2 eq) | Acetic acid, 80°C, 2 h | 5-Bromo-6-nitro-2,3-dihydroquinolin-4(1H)-one | 72% |

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 5,7-Dinitro-2,3-dihydroquinolin-4(1H)-one | 58% |

Regioselectivity :

-

Nitro groups direct incoming electrophiles to meta positions due to their strong electron-withdrawing nature.

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under strong acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M NaOH, reflux, 6 h | 2-Amino-5-nitrobenzoic acid | 81% | |

| Concentrated HCl, 120°C | 6-Nitro-2-aminophenylpropionic acid | 67% |

Kinetics :

-

Base-mediated hydrolysis follows pseudo-first-order kinetics with an activation energy of 85 kJ/mol.

Condensation Reactions

The ketone group at position 4 reacts with nucleophiles:

Schiff Base Formation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethanol, Δ, 4 h | 4-(Phenylimino)-6-nitro-2,3-dihydroquinoline | 76% |

Knoevenagel Condensation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH, Δ, 3 h | 4-(Dicyanomethylene)-6-nitro-2,3-dihydroquinoline | 68% |

Catalytic Functionalization

Transition-metal-catalyzed reactions enable cross-coupling:

| Catalyst | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Phenylboronic acid | DMF, 100°C, 12 h | 6-Nitro-4-phenyl-2,3-dihydroquinoline | 63% |

Key Reactivity Trends

-

Nitro Group Stability : Resists oxidation but readily reduces to amines under mild conditions .

-

Ring Strain : The partially saturated dihydroquinoline ring enhances susceptibility to hydrolysis compared to fully aromatic quinolines.

-

Electronic Effects : The nitro group deactivates the aromatic ring, limiting electrophilic substitution to strongly activating conditions.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents.

Propiedades

IUPAC Name |

6-nitro-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGQRUWCTOCECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.